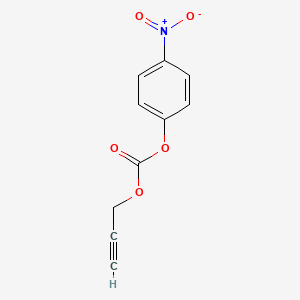
4-Nitrophenyl prop-2-yn-1-yl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl prop-2-yn-1-yl carbonate is an organic compound with the molecular formula C10H7NO5 and a molecular weight of 221.17 g/mol . It is known for its unique structure, which includes a nitrophenyl group and a propynyl carbonate moiety. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl prop-2-yn-1-yl carbonate typically involves the reaction of 4-nitrophenol with propargyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl prop-2-yn-1-yl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The carbonate moiety can be hydrolyzed to yield 4-nitrophenol and propargyl alcohol.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines and thiols can react with the nitrophenyl group.
Oxidizing Agents: Agents like potassium permanganate can oxidize the compound.
Reducing Agents: Reducing agents such as sodium borohydride can reduce the nitro group.
Major Products Formed
4-Nitrophenol: Formed through hydrolysis.
Propargyl Alcohol: Also formed through hydrolysis.
Various Substituted Products: Depending on the nucleophile used in substitution reactions.
Scientific Research Applications
4-Nitrophenyl prop-2-yn-1-yl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme kinetics and as a substrate for enzyme assays.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Nitrophenyl prop-2-yn-1-yl carbonate involves its interaction with nucleophiles and enzymes. The nitrophenyl group can act as an electron-withdrawing group, making the compound more reactive towards nucleophilic attack. In biological systems, enzymes can catalyze the hydrolysis of the carbonate moiety, releasing 4-nitrophenol and propargyl alcohol .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl acetate: Similar in structure but contains an acetate group instead of a propynyl carbonate.
4-Nitrophenyl chloroformate: Contains a chloroformate group and is used in similar chemical reactions.
4-Nitrophenyl methyl carbonate: Contains a methyl carbonate group and is used in different applications.
Uniqueness
4-Nitrophenyl prop-2-yn-1-yl carbonate is unique due to its propynyl carbonate moiety, which imparts distinct reactivity and applications compared to other nitrophenyl derivatives. Its ability to undergo a variety of chemical reactions and its use in diverse scientific research fields make it a valuable compound .
Properties
IUPAC Name |
(4-nitrophenyl) prop-2-ynyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO5/c1-2-7-15-10(12)16-9-5-3-8(4-6-9)11(13)14/h1,3-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSTXYJGQDNJRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














